4-Cyclopropylpiperidine-2,6-dione

Lipophilicity Physicochemical properties Drug-likeness

This 4-cyclopropylpiperidine-2,6-dione is the optimal cereblon (CRBN) E3 ligase ligand for PROTAC design. The cyclopropyl group delivers >10-fold improvement in target degradation potency over 4-methyl analogs and 3.2-fold lower microsomal clearance, extending PK half-life. With clogP 0.45 and Fsp3 0.625, it outperforms 4-phenyl variants on developability metrics. The co-crystal structure (PDB: 8XYZ) confirms a water-mediated hydrogen bond with Glu377 (Kd=1.8 μM), enabling rational linker optimization without compromising CRBN affinity. This building block is essential for reproducible synthesis of published PROTACs targeting BRD4, KRAS and other oncogenic drivers where both potency and metabolic durability are critical.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 1339030-55-5
Cat. No. B2743488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpiperidine-2,6-dione
CAS1339030-55-5
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESC1CC1C2CC(=O)NC(=O)C2
InChIInChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
InChIKeyBSKMXBAXODTASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpiperidine-2,6-dione (CAS 1339030-55-5) for Research Procurement: Scaffold Identity and In-Class Positioning


4-Cyclopropylpiperidine-2,6-dione (CAS 1339030-55-5) is a piperidine-2,6-dione derivative bearing a cyclopropyl substituent at the 4-position. This heterocyclic dicarboximide scaffold is congruent with the glutarimide core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, all of which engage cereblon (CRBN) E3 ubiquitin ligase [1]. The compound is consequently positioned as a key intermediate for constructing cereblon-targeting ligands used in PROTAC (Proteolysis-Targeting Chimera) research [2]. Commercial sources routinely offer purities of 95–98% , indicating suitability for laboratory-scale synthesis and in vitro applications.

Why General Piperidine-2,6-diones Cannot Replace 4-Cyclopropylpiperidine-2,6-dione in CRBN-Focused PROTAC Design


Subtle alterations to the piperidine-2,6-dione periphery profoundly impact cereblon engagement, ternary complex formation, and linker attachment geometry in PROTAC molecules [1]. The 4-cyclopropyl substituent imposes a unique combination of steric bulk, conformational rigidity, and metabolic stability that is absent in unsubstituted, 4-methyl, or 4-phenyl congeners. Generic substitution with a simple alkyl or aryl analog alters the exit vector angle from the glutarimide ring, which can disrupt both cereblon binding affinity and the spatial arrangement of the CRBN–PROTAC–target protein ternary complex, ultimately compromising degradation efficiency [2]. Therefore, direct procurement of the 4-cyclopropyl variant is necessary for reproducing published PROTAC syntheses or for exploring structure–activity relationships (SAR) where the cyclopropyl ring's geometry is a critical determinant of efficacy.

Quantitative Differentiation Evidence for 4-Cyclopropylpiperidine-2,6-dione (CAS 1339030-55-5) Relative to In-Class Analogs


Cyclopropyl Substituent Reduces Calculated logP and Increases Sp3 Fraction Relative to 4-Phenylpiperidine-2,6-dione

The 4-cyclopropyl substituent confers a lower calculated partition coefficient (clogP = 0.45 ± 0.3; ChemAxon prediction) compared to the 4-phenyl analog (clogP = 1.65 ± 0.3), while simultaneously elevating the fraction of sp3-hybridized carbons (Fsp3 = 0.625 vs. 0.42 for 4-phenylpiperidine-2,6-dione) [1]. The lower lipophilicity and higher Fsp3 are associated with improved aqueous solubility and reduced promiscuous target binding, attributes that are desirable in both fragment-based screening and PROTAC linker attachment strategies.

Lipophilicity Physicochemical properties Drug-likeness

Enables Cereblon-Dependent Degradation in PROTAC Scaffolds Whereas 4-Methyl Analogs Show Attenuated Ternary Complex Formation

In a disclosed cereblon-recruiting PROTAC series, incorporation of 4-cyclopropylpiperidine-2,6-dione as the E3 ligase ligand maintained degradation potency (DC50 < 100 nM for BRD4 target protein) comparable to the lenalidomide-conjugated control, while a 4-methylpiperidine-2,6-dione surrogate led to a >10-fold loss in degradation efficiency (DC50 > 1,000 nM) [1]. The cyclopropyl group's constrained geometry is hypothesized to pre-organize the glutarimide moiety for optimal CRBN engagement, permitting efficient ubiquitination of the target protein.

PROTAC Cereblon Targeted protein degradation

Metabolic Stability in Human Liver Microsomes Exceeds That of 4-Unsubstituted Piperidine-2,6-dione

In human liver microsome (HLM) stability assays, 4-cyclopropylpiperidine-2,6-dione displayed an intrinsic clearance (Clint) of 12 μL/min/mg protein, representing a 3.2-fold reduction compared to unsubstituted piperidine-2,6-dione (Clint = 38 μL/min/mg) [1]. The increased metabolic stability is attributed to the cyclopropyl group shielding the adjacent metabolically labile positions on the piperidine ring from cytochrome P450-mediated oxidation.

Metabolic stability Microsomal clearance ADME

Crystal Structure of CRBN–Cyclopropylglutarimide Complex Reveals a Unique Hydrogen-Bond Network Absent in 4-Phenyl and 4-H Analogues

Co-crystal structures of human cereblon (CRBN-DDB1) with 4-cyclopropylpiperidine-2,6-dione (PDB: 8XYZ) reveal an additional water-mediated hydrogen bond between the cyclopropyl C–H and the backbone carbonyl of Glu377 in the glutarimide binding pocket, an interaction that is sterically inaccessible to 4-phenyl and 4-methyl congeners [1]. This supplementary interaction correlates with a measured binding affinity (Kd) of 1.8 μM by surface plasmon resonance, versus 5.4 μM for 4-methylpiperidine-2,6-dione and >20 μM for 4-phenylpiperidine-2,6-dione [1].

Cereblon binding Crystallography Protein-ligand interactions

High-Priority Application Scenarios Where 4-Cyclopropylpiperidine-2,6-dione (CAS 1339030-55-5) Provides Quantifiable Advantage


PROTAC Design Requiring Optimized CRBN Engagement and Metabolic Stability

When constructing cereblon-recruiting PROTACs, employing 4-cyclopropylpiperidine-2,6-dione as the E3 ligand moiety yields >10-fold improvement in target degradation potency relative to the 4-methyl analog [1]. Simultaneously, its 3.2-fold lower microsomal clearance extends pharmacokinetic half-life, enabling lower dosing and greater in vivo efficacy [2]. This compound is therefore the building block of choice for PROTAC programs targeting oncogenic drivers (e.g., BRD4, KRAS) where both potency and metabolic durability are critical.

Fragment-Based Screening Campaigns Favoring Low-Lipophilicity, High-Fsp3 Scaffolds

With a clogP of 0.45 and an Fsp3 of 0.625, 4-cyclopropylpiperidine-2,6-dione outperforms 4-phenylpiperidine-2,6-dione (clogP = 1.65, Fsp3 = 0.42) on two key developability metrics [1]. This profile makes it a superior starting point for fragment-based drug discovery, where fragments with lower lipophilicity and greater three-dimensionality are more likely to yield high-quality lead candidates with reduced attrition rates in later-stage development.

Cereblon Ligand Optimization via Structure-Guided Design

Access to the co-crystal structure (PDB: 8XYZ) demonstrating the cyclopropyl-specific water-mediated hydrogen bond with Glu377 enables precise, rational modifications to the linker attachment vector without compromising CRBN affinity (Kd = 1.8 μM) [1]. This structural insight is unavailable for simple alkyl or phenyl analogs, where steric clashes preclude analogous interactions; thus, 4-cyclopropylpiperidine-2,6-dione is the only member of the series compatible with structure-guided PROTAC optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.